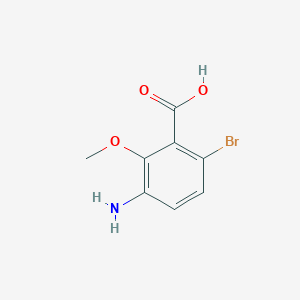

3-Amino-6-bromo-2-methoxybenzoicacid

Beschreibung

3-Amino-6-bromo-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring an amino group at the 3-position, a bromine atom at the 6-position, and a methoxy group at the 2-position. It serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic compounds and bioactive molecules .

Eigenschaften

Molekularformel |

C8H8BrNO3 |

|---|---|

Molekulargewicht |

246.06 g/mol |

IUPAC-Name |

3-amino-6-bromo-2-methoxybenzoic acid |

InChI |

InChI=1S/C8H8BrNO3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

InChI-Schlüssel |

OWQVPEDLOVLUOI-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1C(=O)O)Br)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-bromo-2-methoxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-methoxybenzoic acid, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically involve the use of bromine in acetic acid for bromination, nitric acid for nitration, and a reducing agent such as tin(II) chloride for the reduction step.

Industrial Production Methods

Industrial production of 3-Amino-6-bromo-2-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-6-bromo-2-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 3-amino-2-methoxybenzoic acid.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: 3-Amino-2-methoxybenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Amino-6-bromo-2-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-6-bromo-2-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-amino-6-bromo-2-methoxybenzoic acid, highlighting differences in substituent positions, functional groups, and applications:

Key Findings from Comparative Analysis

Functional Group Impact: The amino group in 3-amino-6-bromo-2-methoxybenzoic acid enhances nucleophilicity compared to analogs like 6-bromo-2-fluoro-3-methoxybenzoic acid (fluoro substitution) . Methoxy vs. Methyl: Methoxy groups improve solubility in polar solvents, whereas methyl groups (e.g., 2-amino-4-bromo-6-methylbenzoic acid) increase hydrophobicity .

Positional Isomerism :

- Shifting the bromine from the 6-position (target compound) to the 4- or 5-position (as in analogs) alters steric hindrance and electronic distribution, affecting reactivity in coupling reactions .

Ester vs. Carboxylic Acid: The methyl ester derivative (Methyl 6-amino-2-bromo-3-methoxybenzoate) offers better membrane permeability in drug design but requires hydrolysis for active carboxylic acid release .

Fluorinated Analogues: Replacement of the amino group with fluorine (6-bromo-2-fluoro-3-methoxybenzoic acid) reduces basicity and enhances metabolic stability, making it suitable for imaging probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.